2-phenyl-2-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-phenyl-2-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide is an organic compound that features a complex structure with a phenyl group, a pyrrole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Thiophene Ring: This can be done through a cross-coupling reaction such as the Suzuki or Stille coupling, where a thiophene boronic acid or stannane reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyrrole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives with hydrogenated rings
Substitution: Alkylated or arylated derivatives
Scientific Research Applications
2-phenyl-2-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of 2-phenyl-2-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate the target, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-2-(1H-pyrrol-1-yl)acetamide: Lacks the thiophene ring, making it less versatile in certain applications.
2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)acetamide: Lacks the phenyl group, which may reduce its binding affinity in biological systems.
2-phenyl-2-(1H-pyrrol-1-yl)-N-methylacetamide: Lacks the thiophene ring, potentially altering its electronic properties.
Uniqueness
2-phenyl-2-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of both the phenyl and thiophene rings, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in fields requiring specific molecular interactions or electronic characteristics.
Properties
IUPAC Name |
2-phenyl-2-pyrrol-1-yl-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-17(18-13-15-9-6-12-21-15)16(19-10-4-5-11-19)14-7-2-1-3-8-14/h1-12,16H,13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBSSMLLMGPZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=CS2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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